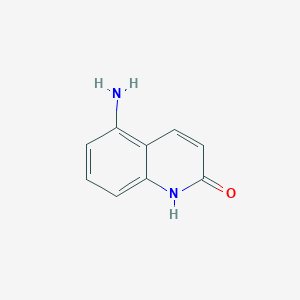
5-氨基喹啉-2(1H)-酮
概述
描述
5-Aminoquinolin-2(1H)-one is a chemical compound with the molecular formula C9H8N2O . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 5-Aminoquinolin-2(1H)-one involves hydrogenation of 5-nitroquinolin-2(1H)-one in ethyl acetate and methanol, using palladium on activated carbon as a catalyst . A series of novel quinolin-2(1H)-one derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis
The molecular structure of 5-Aminoquinolin-2(1H)-one is represented by the InChI code: 1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12) .Physical And Chemical Properties Analysis
5-Aminoquinolin-2(1H)-one is a solid substance with a molecular weight of 160.18 . It should be stored at room temperature .科学研究应用
Anticancer Research
Scientific Field
Medicinal Chemistry and Pharmacology Application Summary: Quinoline derivatives, including 5-Aminoquinolin-2(1H)-one, have been explored for their potential anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for developing new anticancer drugs . Methods of Application:
- In Vitro and In Vivo Testing: Assessing the efficacy and toxicity of the compounds in cell lines and animal models. Results Summary: Recent studies have shown that certain quinoline derivatives exhibit promising activity against various cancer cell lines, with ongoing research to optimize their efficacy and safety profiles .
Antimalarial Activity
Scientific Field
Biochemistry and Pharmacology Application Summary: Aminoquinolines, including 5-Aminoquinolin-2(1H)-one, are known for their roles as antimalarial drugs. They act on the life cycle of the malaria-causing parasite Plasmodium . Methods of Application:
- Biological Assays: Testing the compounds against Plasmodium strains. Results Summary: Derivatives of 5-Aminoquinolin-2(1H)-one have shown effectiveness in inhibiting the growth of Plasmodium, contributing to the development of new antimalarial therapies .
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: 5-Aminoquinolin-2(1H)-one serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activities . Methods of Application:
- Reductive Alkylation: Employing sodium tetrahydroborate in the presence of nanocatalysts to obtain benzylated derivatives. Results Summary: The use of 5-Aminoquinolin-2(1H)-one in organic synthesis has enabled the preparation of various benzylated amines with high yields and selectivity .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: Quinoline derivatives are used in analytical methods for the detection and quantification of biological and chemical substances . Methods of Application:
Chemical Engineering
Scientific Field
Chemical Engineering Application Summary: In chemical engineering, 5-Aminoquinolin-2(1H)-one is involved in process optimization and the development of new chemical processes . Methods of Application:
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The compound is investigated for its therapeutic potential and the design of new drugs with improved pharmacokinetic properties . Methods of Application:
- Pharmacokinetics Studies: Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles. Results Summary: Research on 5-Aminoquinolin-2(1H)-one in medicinal chemistry has contributed to the identification of new drug candidates with potential clinical applications .
Neuroprotective Agent
Scientific Field
Neuroscience Application Summary: Quinoline derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Methods of Application:
- In Vitro Assays: Evaluating neuroprotective properties in neuronal cell cultures. Results Summary: Some quinoline compounds have shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic benefits .
Antiviral Research
Scientific Field
Virology Application Summary: The structural versatility of quinolines allows for their use in antiviral drug development, targeting a range of viruses including HIV and influenza . Methods of Application:
- Bioassays: Testing the efficacy of quinoline derivatives against various viral strains. Results Summary: Certain modifications of quinoline derivatives have resulted in compounds with significant antiviral activities, providing a pathway for new drug discovery .
Antibacterial and Antifungal Agents
Scientific Field
Microbiology Application Summary: Quinoline derivatives are explored for their antibacterial and antifungal properties, which could lead to new treatments for infections . Methods of Application:
- Mechanism of Action Studies: Investigating how these compounds interact with microbial cells. Results Summary: Research has identified quinoline derivatives that exhibit strong antibacterial and antifungal effects, suggesting their potential as antimicrobial agents .
Anti-inflammatory Agents
Scientific Field
Immunology Application Summary: The anti-inflammatory properties of quinoline derivatives make them candidates for treating inflammatory diseases . Methods of Application:
- In Vivo Testing: Assessing the anti-inflammatory effects in animal models. Results Summary: Studies have shown that certain quinoline derivatives can effectively reduce inflammation in various models, supporting their use in anti-inflammatory therapies .
Environmental Chemistry
Scientific Field
Environmental Science Application Summary: Quinoline compounds are used in environmental chemistry for the detection and removal of pollutants . Methods of Application:
- Remediation Techniques: Utilizing quinoline derivatives in processes to degrade or remove environmental contaminants. Results Summary: The application of quinoline derivatives in environmental chemistry has led to the development of sensitive detection methods and efficient remediation strategies .
Material Science
Scientific Field
Material Science Application Summary: Quinoline derivatives contribute to the development of novel materials with unique optical and electronic properties . Methods of Application:
安全和危害
5-Aminoquinolin-2(1H)-one is classified as Acute toxicity (Oral - Category 3), Acute toxicity (Dermal - Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Germ cell mutagenicity (Category 2), Carcinogenicity (Category 1B), Short-term (acute) aquatic hazard (Category 3), and Long-term (chronic) aquatic hazard (Category 2) .
属性
IUPAC Name |
5-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDEJPAZFBPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577341 | |
| Record name | 5-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoquinolin-2(1H)-one | |
CAS RN |
61317-32-6 | |
| Record name | 5-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

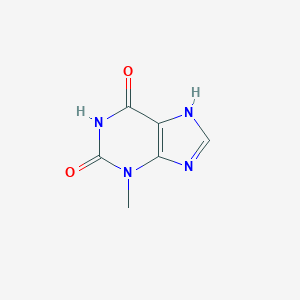
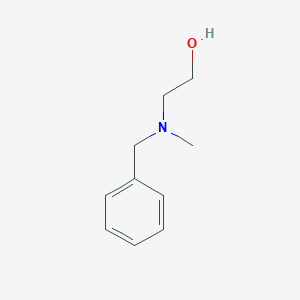
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
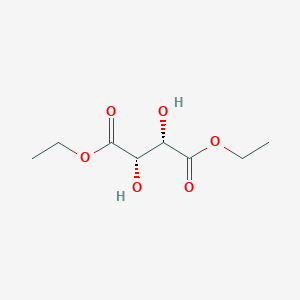
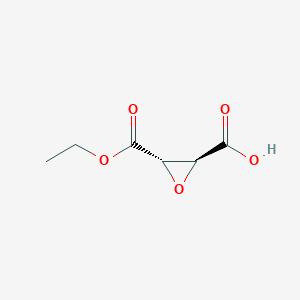
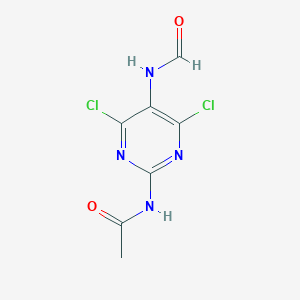
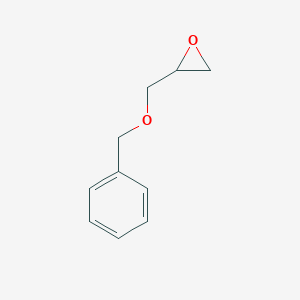
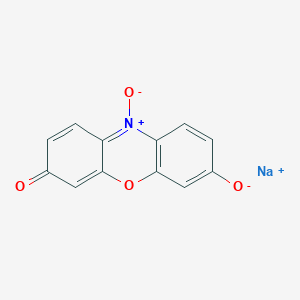
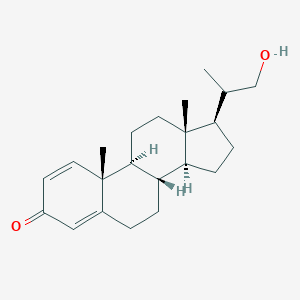
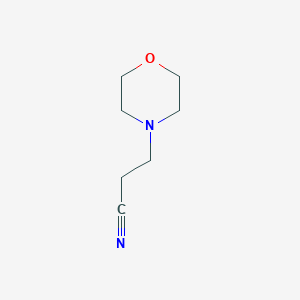
![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)
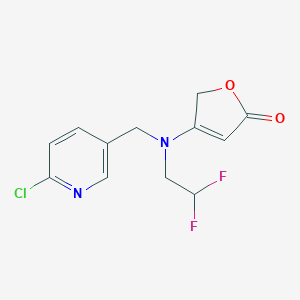

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)